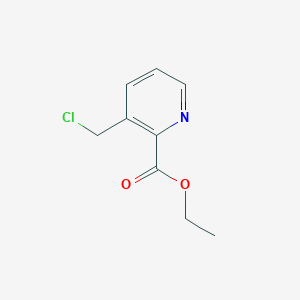
3-Chloromethyl-pyridine-2-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloromethyl-pyridine-2-carboxylic acid ethyl ester is a chemical compound belonging to the class of pyridine derivatives. Pyridine is a basic heterocyclic organic compound similar to benzene but with one methine group replaced by a nitrogen atom. This compound is characterized by the presence of a chloromethyl group at the 3-position and an ethyl ester group at the 2-carboxylic acid position of the pyridine ring. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloromethyl-pyridine-2-carboxylic acid ethyl ester typically involves the following steps:
Chloromethylation: The pyridine ring is first chloromethylated using chloromethyl methyl ether (MOMCl) in the presence of a strong base such as triethylamine.
Esterification: The resulting chloromethyl pyridine is then esterified using ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloromethyl-pyridine-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2,3-dicarboxylic acid ethyl ester.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chlorine atom in the chloromethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and aprotic solvents are employed.
Major Products Formed:
Oxidation: Pyridine-2,3-dicarboxylic acid ethyl ester.
Reduction: 3-Methyl-pyridine-2-carboxylic acid ethyl ester.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloromethyl-pyridine-2-carboxylic acid ethyl ester is utilized in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and pathways involving pyridine derivatives.
Medicine: It is investigated for potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-Chloromethyl-pyridine-2-carboxylic acid ethyl ester exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or chemical synthesis.
Comparaison Avec Des Composés Similaires
2-Pyridinecarboxylic acid, ethyl ester: Lacks the chloromethyl group.
3-Chloromethyl-pyridine-4-carboxylic acid ethyl ester: Similar structure but with the chloromethyl group at a different position on the pyridine ring.
Uniqueness: 3-Chloromethyl-pyridine-2-carboxylic acid ethyl ester is unique due to the specific positioning of the chloromethyl group, which influences its reactivity and applications compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
94015-06-2 |
|---|---|
Formule moléculaire |
C9H10ClNO2 |
Poids moléculaire |
199.63 g/mol |
Nom IUPAC |
ethyl 3-(chloromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)8-7(6-10)4-3-5-11-8/h3-5H,2,6H2,1H3 |
Clé InChI |
NMKVGHRJQNAOBS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CC=N1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















